molecular formula C19H23N5O4 B2610434 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-18-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2610434
CAS RN: 946249-18-9
M. Wt: 385.424
InChI Key: VUYSQRGMDKYOLA-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Compounds

The chemical compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, due to its complex structure, serves as a pivotal starting point for synthesizing a variety of heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These derivatives exhibit significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide have been explored for their antimicrobial properties. For instance, new pyridine derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showcasing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Furthermore, 1,2,4-triazole derivatives have also been synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, exhibiting good or moderate activities against test microorganisms, underscoring the compound's versatility as a base for developing antimicrobial agents (Bektaş et al., 2007).

Radioligand Development

A particularly innovative application of this chemical compound is in the development of radioligands for neurological studies. Specifically, [11C]ORM-13070, synthesized from a derivative of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, has been preclinically evaluated in rats for studying α2-adrenoceptors in the brain. This demonstrates the compound's potential in advancing neuroscience research by facilitating the non-invasive study of neurotransmitter systems (Arponen et al., 2010).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-13-20-17(12-18(21-13)26-2)23-5-7-24(8-6-23)19(25)22-14-3-4-15-16(11-14)28-10-9-27-15/h3-4,11-12H,5-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSQRGMDKYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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